molecular formula C17H15ClN8S B11486603 1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

Cat. No.: B11486603
M. Wt: 398.9 g/mol
InChI Key: XBRWJNPNVYUSGI-UHFFFAOYSA-N
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Description

1-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a combination of triazole and tetrazole rings These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the triazole intermediate with chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting the triazole intermediate with sodium azide and triethyl orthoformate under reflux conditions.

    Sulfanyl Linkage Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalysts.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and tetrazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions, modulating the activity of target proteins.

Comparison with Similar Compounds

  • 1-[(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE
  • 1-[(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness: 1-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of triazole and tetrazole rings also provides a versatile scaffold for further functionalization and optimization for various applications.

Properties

Molecular Formula

C17H15ClN8S

Molecular Weight

398.9 g/mol

IUPAC Name

1-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C17H15ClN8S/c18-13-6-4-5-12(9-13)11-27-17-22-20-15(10-25-16(19)21-23-24-25)26(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H2,19,21,24)

InChI Key

XBRWJNPNVYUSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CN4C(=NN=N4)N

Origin of Product

United States

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